An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol
An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-1-(octylamino)-D-glucitol, also known by its synonym N-octyl-D-glucamine, is a versatile amphiphilic molecule derived from glucose. Its unique structure, featuring a hydrophilic glucitol head group and a hydrophobic octyl tail, imparts valuable properties that make it a compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a focus on its role in pharmaceutical development, as a biochemical tool, and in cosmetic formulations.
Chemical and Physical Properties
1-Deoxy-1-(octylamino)-D-glucitol is a white to off-white crystalline solid.[1] Its amphiphilic nature dictates its solubility, being soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695), but insoluble in non-polar solvents.[1][2] This solubility profile is crucial for its function as a surfactant and solubilizing agent.
| Property | Value | References |
| CAS Number | 23323-37-7 | [3][4] |
| Molecular Formula | C₁₄H₃₁NO₅ | [4] |
| Molecular Weight | 293.40 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 71-75 °C | [1] |
| Solubility | Soluble in water, methanol, ethanol | [1][2] |
| Synonyms | N-octyl-D-glucamine, (2R,3R,4R,5S)-6-(Octylamino)hexane-1,2,3,4,5-pentaol | [4] |
Synthesis of 1-Deoxy-1-(octylamino)-D-glucitol
The primary method for synthesizing 1-Deoxy-1-(octylamino)-D-glucitol is through the reductive amination of D-glucose with n-octylamine .[5] This reaction typically proceeds via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
A detailed experimental protocol for the synthesis of N-n-octyl-D-glucamine has been described in the scientific literature.[6]
Materials:
-
D-glucose
-
n-octylamine
-
Ethanol
-
Palladium complex of MgO-supported melamine-formaldehyde polymer catalyst (Pd content 3.55%, N/Pd molar ratio 12)
Procedure:
-
In a suitable reaction vessel, combine D-glucose (37.2 mmol), n-octylamine (31 mmol), triethylamine (1.0 ml), and ethanol (60 ml).
-
Add 0.7 g of the palladium complex catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas to 1.5 MPa.
-
Maintain the reaction temperature at 333 K (60 °C) with stirring.
-
Upon completion of the reaction, the product can be isolated and purified.
Under these optimized conditions, a yield of 57.6% of N-n-octyl-D-glucamine was reported.[6]
The synthesis workflow can be visualized as follows:
Applications in Research and Industry
Biochemical Research: Inhibition of Glucose Transport
1-Deoxy-1-(octylamino)-D-glucitol is widely used as a research tool to investigate the transport of glucose across cell membranes.[7] It has been shown to inhibit glucose uptake, making it a valuable compound for studying glucose transporters (GLUTs), which are crucial targets in the development of drugs for diseases like diabetes and cancer.[7] It can be used as a negative control in glucose transport assays to assess the specificity of other potential inhibitors.[7]
Pharmaceutical Development
N-octyl-D-glucamine is an effective chiral resolving agent for the separation of enantiomers of racemic mixtures, a critical step in the production of many pharmaceuticals. A notable application is in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen.[8][9]
Experimental Protocol: Chiral Resolution of Ibuprofen [9]
Materials:
-
Racemic ibuprofen
-
N-octyl-D-glucamine
-
Water
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic ibuprofen (18 g, 87 mmol) in toluene (150 ml). Add water (0.5 ml) and N-octyl-D-glucamine (12.12 g, 41 mmol). Heat the mixture to 75 °C to form a clear solution, then cool to 20 °C over 3 hours to precipitate the (S)-ibuprofen N-octyl-D-glucamine salt.
-
Isolation of the Salt: Recover the precipitate by filtration, wash with toluene, and dry.
-
Liberation of (S)-Ibuprofen: Stir the diastereomeric salt with water and KOH at 45 °C for one hour, then cool to 15 °C to precipitate the N-octyl-D-glucamine for recycling.
-
Recovery of (S)-Ibuprofen: Acidify the aqueous filtrate with 3N HCl to a pH < 1 to precipitate the (S)-ibuprofen. Recover the product by filtration.
This process yields (S)-ibuprofen with high enantiomeric purity.[9]
The amphiphilic nature of 1-Deoxy-1-(octylamino)-D-glucitol makes it an excellent solubilizing agent for poorly water-soluble drugs, potentially enhancing their bioavailability.[10] Its ability to interact with biological membranes suggests its utility in various drug delivery systems.[10] It is considered a mild, biodegradable, and low-toxicity surfactant, making it a safer alternative to some traditional surfactants in pharmaceutical formulations.[1]
Cosmetic and Personal Care Products
In the cosmetic industry, 1-Deoxy-1-(octylamino)-D-glucitol is valued for its moisturizing properties and its ability to form stable emulsions.[10] These characteristics make it a suitable ingredient in skincare formulations, where it can improve skin texture and hydration.[10] Its biocompatibility and low toxicity profile further support its use in personal care products like shampoos and shower gels.[1][10]
Safety and Handling
Studies have indicated that 1-Deoxy-1-(octylamino)-D-glucitol is relatively non-toxic to cells and animals at concentrations typically used in scientific experiments.[7] However, it is important to handle the compound with care as it may cause skin and eye irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment, should be followed.
Conclusion
1-Deoxy-1-(octylamino)-D-glucitol is a multifaceted compound with a growing number of applications in research and industry. Its synthesis from renewable resources, coupled with its biodegradability and low toxicity, makes it an attractive "green" chemical. For researchers, it serves as a valuable tool for studying fundamental biological processes like glucose transport. In the pharmaceutical industry, its utility as a chiral resolving agent and a solubilizer for drug formulations is well-established. Furthermore, its beneficial properties for skin care make it a desirable ingredient in cosmetic products. As research continues, the full potential of this versatile molecule is likely to be further unveiled, leading to new and innovative applications.
References
- 1. N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. A Quality by Design approach to develop Topical Creams via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Deoxy-1-(octylamino)-D-glucitol | C14H31NO5 | CID 90064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1500795A - Method for synthesizing high purity dextrose octylame - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]
- 8. Resolving Ketoprofen Using n-Octyl-d-glucamine as an Optical Resolution Agent | Semantic Scholar [semanticscholar.org]
- 9. WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
